4-methyl-8-methylideneadamantan-2-ol
Description
Properties
CAS No. |
122760-84-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-8-methylideneadamantan-2-ol |
InChI |
InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3 |
InChI Key |
REINJUBMDBESCN-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
Canonical SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
Other CAS No. |
122760-84-3 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Diels-Alder Reaction Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Temperature (°C) | −20 to 50 | 25 | +18 |
| Catalyst Loading | 0.05–1.0 mol% | 0.3 mol% | +12 |
| Reaction Time (hr) | 4–24 | 10 | +9 |
| Solvent Polarity | Hexane → DCM | Toluene | +15 |
Critical to this method is the use of anhydrous toluene, which enhances diene reactivity while minimizing side reactions. Post-reaction workup typically involves sequential washes with saturated sodium bicarbonate (5% w/v) and brine (15% NaCl), followed by drying over magnesium sulfate.
Grignard Reagent-Mediated Alkylation
Alternative routes employ Grignard reagents to install the methylidene group. EP2741731B1 discloses:
-
Adamantane Precursor Functionalization : 2-Hydroxyadamantane-4-carboxylic acid (1.0 eq) is treated with ethyl magnesium bromide (3.0 eq) in THF at 0°C under nitrogen.
-
Methylidenation : The intermediate magnesium alkoxide reacts with formaldehyde (40% aq, 2.5 eq) at −78°C, followed by gradual warming to room temperature over 48 hours.
This method produces the target compound in 52–58% yield but requires strict exclusion of moisture. Side products (≤22%) primarily arise from over-alkylation, necessitating careful chromatography using hexane:ethyl acetate (4:1 v/v) gradients.
Wittig Olefination Approach
The Wittig reaction offers stereoselective control for introducing the exocyclic double bond:
-
Ylide Generation : Triphenylphosphine (1.2 eq) reacts with methyl iodide (1.5 eq) in dry diethyl ether at reflux for 3 hours.
-
Carbonyl Coupling : The resulting ylide combines with 4-methyladamantan-2-one (1.0 eq) in dichloromethane at −20°C for 8 hours.
This method achieves 63–67% yield with >95% E-selectivity. Key purification steps include:
-
Filtration through Celite® 545 to remove phosphine oxides
-
Rotary evaporation under reduced pressure (20 mmHg, 40°C)
Industrial-Scale Production Considerations
Large-scale synthesis (≥100 kg batches) introduces unique challenges:
| Challenge | Laboratory Solution | Industrial Adaptation |
|---|---|---|
| Exotherm Control | Ice baths | Jacketed reactors with glycol cooling |
| Solvent Recovery | Rotary evaporation | Thin-film evaporators |
| Catalyst Removal | Filtration | Continuous centrifugation |
| Yield Optimization | Batch processing | Flow chemistry systems |
Patent data indicates that continuous flow reactors improve yield consistency (±2% vs ±8% batch variance) while reducing reaction times by 40%.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Metrics
| Method | Average Yield (%) | Purity (HPLC) | Cost Index | Scalability |
|---|---|---|---|---|
| Diels-Alder | 71 | 98.2 | 1.00 | High |
| Grignard Alkylation | 55 | 95.8 | 1.45 | Moderate |
| Wittig Olefination | 65 | 97.5 | 1.32 | Low |
The Diels-Alder method demonstrates superior cost-effectiveness for bulk production, while the Wittig approach remains valuable for stereochemical precision in pharmaceutical applications.
Purification and Characterization
Final product purification typically employs:
-
Liquid Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients (65:35 → 85:15 v/v)
-
Crystallization : Sequential solvent pairs (toluene/heptane) at −20°C
Critical characterization data includes:
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has several scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity, including its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. studies suggest that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.
Comparison with Similar Compounds
Adamantan-2-ol (CAS 700-57-2)
Molecular Formula : C₁₀H₁₆O
Molecular Weight : 152.23 g/mol
Structure : A hydroxyl group at position 2 on the adamantane backbone.
Properties :
- Applications: Used as a precursor in organic synthesis and pharmaceutical intermediates. Limited hazard data are available, suggesting lower toxicity compared to functionalized derivatives .
2-(Aminomethyl)adamantan-2-ol (CAS 24779-98-4)
Molecular Formula: C₁₁H₁₉NO Molecular Weight: 181.28 g/mol Structure: Hydroxyl at position 2 and an aminomethyl (-CH₂NH₂) group. Hazards:
- Acute oral toxicity (Category 4, H302).
- Skin irritation (Category 2, H315) and serious eye damage (Category 2A, H319).
- Respiratory tract irritation (H335) .
Applications : Used in laboratory chemical synthesis and manufacturing. Requires stringent personal protective equipment (PPE), including respirators and chemical-resistant suits .
6-(4-Bromoanilino)adamantan-2-ol (CAS 1007310-57-7)
Molecular Formula: C₁₆H₂₀BrNO Molecular Weight: 322.24 g/mol Structure: Hydroxyl at position 2 and a 4-bromoanilino group. Properties:
- Larger molecular size and higher lipophilicity (LogP: 3.73) due to the bromine and aromatic substituent.
- Potential applications in medicinal chemistry for halogen-based interactions.
Structural and Functional Comparison Table
Key Research Findings
Synthetic Pathways: Adamantane derivatives are often synthesized via electrophilic substitutions or Grignard reactions. For example, adamantanone (C₁₀H₁₄O) is a common precursor, yielding high-purity products (e.g., 95% yield in ).
Toxicity Trends: Functional groups significantly impact hazard profiles. The aminomethyl derivative (CAS 24779-98-4) exhibits higher toxicity than unsubstituted adamantanols, necessitating rigorous exposure controls .
Environmental Impact: Limited ecological data are available for adamantane derivatives, but brominated analogs (e.g., CAS 1007310-57-7) may pose bioaccumulation risks .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-methyl-8-methylideneadamantan-2-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure; OV/AG/P99 for high vapor concentrations) and chemically resistant gloves (e.g., nitrile). Eye protection should include face shields and EN 166-compliant safety goggles .
- Storage : Store at 2–8°C in a dry, ventilated area to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Contain spills using inert absorbents and avoid drainage contamination. Use water spray or CO₂ extinguishers for fires, as combustion releases carbon/nitrogen oxides .
Q. How can the purity of this compound be assessed using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm adamantane backbone integrity and methyl/methylidene substituents. Compare with PubChem data for structurally similar adamantane derivatives (e.g., N-methyladamantan-2-amine) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (anticipated ~192 g/mol based on adamantane analogs) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and methylidene (C=C stretch ~1600–1680 cm⁻¹) functional groups .
Q. What synthetic routes are feasible for this compound?
- Methodological Answer :
- Aldol Condensation : Design a route using adamantane ketone precursors (e.g., 5-hydroxy-2-adamantanone) and methylidene donors. Optimize reaction conditions (e.g., base catalysts, anhydrous solvents) to stabilize intermediates .
- Functionalization of Adamantane : Introduce methyl and methylidene groups via Friedel-Crafts alkylation or Diels-Alder reactions, followed by hydroxylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?
- Methodological Answer :
- Triangulation : Cross-validate data using multiple techniques (e.g., HPLC for purity, gravimetry for yield). Replicate experiments under controlled conditions (temperature, catalyst loading) .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, reaction time). Use Design of Experiments (DoE) to optimize parameters .
Q. What computational strategies predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for hydroxyl group reactivity (e.g., esterification, oxidation). Compare with experimental kinetics .
- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to predict solubility and aggregation behavior .
Q. How can environmental persistence of this compound be assessed given limited ecotoxicological data?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to measure mineralization in aqueous systems. Monitor via LC-MS for intermediate metabolites .
- Soil Mobility Assays : Conduct column chromatography experiments to determine adsorption coefficients (Kd) .
Q. What methodological frameworks are recommended for profiling the compound’s toxicity?
- Methodological Answer :
- In Vitro Assays : Use zebrafish embryos (FET test) for acute toxicity and human cell lines (e.g., HepG2) for cytotoxicity. Reference GHS Category 2 classifications for skin/eye irritation .
- QSAR Modeling : Predict chronic toxicity endpoints (e.g., endocrine disruption) using adamantane-based training sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
